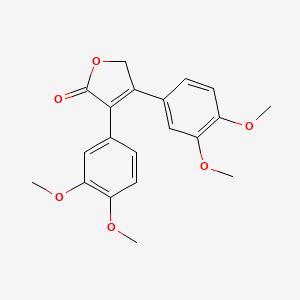
3,4-bis(3,4-dimethoxyphenyl)furan-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-bis(3,4-dimethoxyphenyl)furan-2(5H)-one typically involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the furan ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-bis(3,4-dimethoxyphenyl)furan-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the furan ring or the methoxy groups.
Substitution: Substitution reactions can occur at the phenyl rings or the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or ethers.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activities, including anxiolytic and anticonvulsant effects.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Possible use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4-bis(3,4-dimethoxyphenyl)furan-2(5H)-one involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, leading to its anxiolytic and anticonvulsant effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3,4-dimethoxyphenyl derivatives: Compounds with similar structures but different functional groups.
Furan derivatives: Other compounds containing the furan ring with various substituents.
Uniqueness
3,4-bis(3,4-dimethoxyphenyl)furan-2(5H)-one is unique due to its specific combination of two 3,4-dimethoxyphenyl groups attached to a furan ring. This structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
Molecular Formula |
C20H20O6 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3,4-bis(3,4-dimethoxyphenyl)-2H-furan-5-one |
InChI |
InChI=1S/C20H20O6/c1-22-15-7-5-12(9-17(15)24-3)14-11-26-20(21)19(14)13-6-8-16(23-2)18(10-13)25-4/h5-10H,11H2,1-4H3 |
InChI Key |
FGMQIGBHXSBGMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)OC2)C3=CC(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















